Hexaethylene glycol
Overview
Description
Hexaethylene glycol, also known as 3,6,9,12,15-pentaoxaheptadecane-1,17-diol, is a chemical compound with the molecular formula C₁₂H₂₆O₇ and a molecular weight of 282.33 g/mol . It is a member of the polyethylene glycol family and is characterized by its six ethylene glycol units linked together. This compound is a clear, colorless to yellow liquid that is miscible with water and many organic solvents .
Mechanism of Action
Target of Action
Hexaethylene glycol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound is through its role as a linker in PROTACs. It connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the target protein of the PROTAC it is part of. By leading to the degradation of target proteins, it can influence various biochemical pathways within the cell .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the drugs it is part of .
Result of Action
The result of this compound’s action is the degradation of the target protein, which can lead to various molecular and cellular effects depending on the function of the target protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature and pH . It is generally considered stable under normal use conditions .
Biochemical Analysis
Biochemical Properties
Hexaethylene glycol plays a significant role in biochemical reactions, primarily as a surfactant and solubilizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of binaphthol-based macrocyclic ethers through intramolecular oxidative coupling with CuCl (OH)-TMEDA . This compound’s ability to form hydrogen bonds allows it to stabilize protein structures and enhance enzyme activity. Additionally, it exhibits antioxidant, antimicrobial, and anti-cancer properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress . Furthermore, its antimicrobial properties can inhibit the growth of certain bacteria and fungi, thereby affecting cellular metabolism and gene expression. This compound’s anti-cancer properties suggest that it may interfere with cell signaling pathways involved in cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, stabilizing their structures and enhancing their functions. This compound may also interact with enzymes, either inhibiting or activating them, depending on the specific enzyme and reaction conditions . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation depend on various factors, such as temperature, pH, and the presence of other chemicals. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme conditions may lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its antioxidant and antimicrobial properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and antimicrobial properties. At high doses, it can cause toxic or adverse effects, including metabolic acidosis and renal toxicity . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its role as a surfactant and solubilizing agent. It interacts with enzymes such as alcohol dehydrogenase, which metabolizes it to glycoaldehyde . This metabolic pathway is similar to that of other polyethylene glycols and involves the sequential oxidation of the ethylene glycol units.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its solubility in both water and organic solvents . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. This compound’s distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization may be directed by targeting signals or post-translational modifications that guide it to specific organelles. This compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment.
Preparation Methods
Hexaethylene glycol can be synthesized through the polymerization of ethylene oxide in the presence of water or ethylene glycol and alkaline catalysts . The reaction typically involves the stepwise addition of ethylene oxide to ethylene glycol, resulting in the formation of this compound. Industrial production methods often employ continuous processes with controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Hexaethylene glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions include aldehydes, carboxylic acids, and substituted ethers .
Scientific Research Applications
Hexaethylene glycol has a wide range of scientific research applications:
Comparison with Similar Compounds
Hexaethylene glycol is part of the polyethylene glycol family, which includes compounds like tetraethylene glycol, pentaethylene glycol, and octaethylene glycol . Compared to these similar compounds, this compound has a higher molecular weight and more ethylene glycol units, which can influence its solubility, reactivity, and applications . Its unique properties make it suitable for specific applications where other polyethylene glycols may not be as effective .
Similar Compounds
- Tetraethylene glycol
- Pentaethylene glycol
- Octaethylene glycol
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDTKBZINWQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058629 | |
Record name | Hexaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2615-15-8 | |
Record name | Hexaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2615-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAETHYLENE GLYCOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexaethylene glycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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